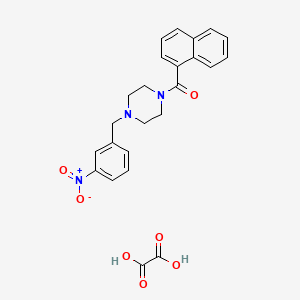
N-(3-nitrophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Descripción general
Descripción
The study and synthesis of pyrrolidine derivatives, including "N-(3-nitrophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide," play a significant role in medicinal chemistry due to their potential biological activities. These compounds are often explored for their therapeutic properties and serve as a basis for drug design and development (Moreno-Fuquen et al., 2021).
Synthesis Analysis
The synthesis of related pyrrolidine derivatives typically involves multi-step organic reactions, starting from readily available precursors. For example, compounds similar to the one might be synthesized through the reaction of appropriate nitrophenyl and propoxyphenyl precursors, followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the carboxamide group (Žirgulevičiūtė et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule, the stereochemistry, and the conformational preferences of the compound in solid-state or solution (Jayarajan et al., 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidations, and reductions, which allow for the modification of the core structure and the introduction of new functional groups. These reactions are essential for the diversification of the molecular structure and the enhancement of biological activity (Revial et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility in various solvents, are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations (Jeong et al., 1994).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are investigated to predict the compound's interaction with biological targets. Such studies are foundational in the assessment of the compound's potential as a lead molecule in drug development processes (Pedroso et al., 2020).
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-10-28-18-8-6-16(7-9-18)22-13-14(11-19(22)24)20(25)21-15-4-3-5-17(12-15)23(26)27/h3-9,12,14H,2,10-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKKBYHOGXJWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)
![11-[4-(methylthio)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014810.png)
![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)
![2-[1-(cyclohexylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4014843.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)

![3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)
![2-[(4-nitrophenyl)sulfonyl]cyclopentanecarboxylic acid](/img/structure/B4014874.png)
![4-allyl-3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4014892.png)